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Compound of Interest

Compound Name: PF-06424439 methanesulfonate

Cat. No.: B10783163 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of PF-06424439 methanesulfonate with other

prominent Diacylglycerol O-Acyltransferase 2 (DGAT2) inhibitors. The information is curated for

researchers, scientists, and professionals in the field of drug development, with a focus on

presenting quantitative data, detailed experimental methodologies, and visual representations

of key biological pathways and workflows.

Executive Summary
Dipeacylglycerol O-acyltransferase 2 (DGAT2) is a critical enzyme in the final step of

triglyceride synthesis. Its inhibition is a promising therapeutic strategy for metabolic disorders

such as non-alcoholic steatohepatitis (NASH). PF-06424439 is a potent and selective small

molecule inhibitor of DGAT2. This guide compares its performance metrics with other DGAT2

inhibitors, including ervogastat (PF-06865571) and the antisense oligonucleotide IONIS-

DGAT2Rx (ION224).
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Compound Type Target IC50 (nM) Selectivity

PF-06424439 Small Molecule Human DGAT2 14[1][2][3]

Selective over

DGAT1, MGAT1-

3[4]

Ervogastat (PF-

06865571)
Small Molecule Human DGAT2 17.2[5]

Potent and

selective DGAT2

inhibitor[5]

IONIS-DGAT2Rx

(ION224)

Antisense

Oligonucleotide

Human DGAT2

mRNA
Not Applicable¹

Designed to be

highly specific for

DGAT2 mRNA

¹As an antisense oligonucleotide, the potency of IONIS-DGAT2Rx is typically measured by the

reduction in target mRNA or protein expression rather than a direct enzymatic IC50 value.

Table 2: Preclinical Pharmacokinetics of DGAT2
Inhibitors

Compound Species
Administrat
ion

Half-life (t½)
Clearance
(CL)

Oral
Bioavailabil
ity (F)

PF-06424439 Rat IV (1 mg/kg) 1.39 h[1][2]
18

mL/min/kg[6]
>100%[6]

Dog - 1.2 h[6]
18

mL/min/kg[6]
>100%[6]

Ervogastat

(PF-

06865571)

Human

(single dose)

Oral (5-1500

mg)

1.45–5.22

h[7]
- -

IONIS-

DGAT2Rx

(ION224)

Animals

(general S-

oligo)

IV/SC

Biphasic:

initial 0.5-0.8

h, terminal

35-50 h[8]

-

High after SC

administratio

n[9]
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Pharmacokinetic parameters for antisense oligonucleotides like IONIS-DGAT2Rx differ

significantly from small molecules. They typically exhibit long tissue half-lives.

Table 3: Clinical Efficacy of DGAT2 Inhibitors in
NASH/NAFLD
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Compound Study Phase Population
Key Efficacy
Endpoint

Results

Ervogastat (PF-

06865571)

Phase 2 (MIRNA

trial)

NASH with F2-

F3 fibrosis

NASH resolution

or ≥1 stage

improvement in

fibrosis

Combination with

clesacostat met

the primary

endpoint.

Ervogastat alone

did not meet the

primary endpoint,

though it showed

dose-dependent

reductions in

liver fat.[8][10]

[11][12]

IONIS-DGAT2Rx

(ION224)
Phase 2

NAFLD with

Type 2 Diabetes

Absolute

reduction in liver

fat (MRI-PDFF)

-5.2% absolute

reduction in liver

fat vs. -0.6% for

placebo after 13

weeks.[4][13]

Phase 2
MASH with F1-

F3 fibrosis

≥2-point

reduction in NAS

without

worsening of

fibrosis

Met primary

endpoint at 90

mg and 120 mg

doses at 51

weeks. 44% of

patients on 120

mg achieved

≥50% relative

reduction in liver

steatosis vs. 3%

for placebo.[14]

[15][16][17]

Experimental Protocols
In Vitro DGAT2 Activity Assay (Radiolabeled Method)
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This protocol describes a common method for determining the in vitro potency of DGAT2

inhibitors using a radiolabeled substrate.

Materials:

Enzyme source: Microsomes from cells overexpressing human DGAT2.

Substrates: 1,2-Dioleoyl-sn-glycerol, [¹⁴C]oleoyl-CoA.

Assay Buffer: e.g., 100 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mg/mL BSA (fatty acid-free).

Inhibitor compound (e.g., PF-06424439) dissolved in DMSO.

Stop Solution: Isopropanol/Heptane/Water (80:20:2, v/v/v).

Scintillation cocktail and scintillation counter.

Silica gel thin-layer chromatography (TLC) plates.

TLC mobile phase: Hexane/Diethyl ether/Acetic acid (80:20:1, v/v/v).

Procedure:

Prepare a reaction mixture containing assay buffer, 1,2-dioleoyl-sn-glycerol (e.g., 100 µM),

and the DGAT2 enzyme source.

Add the inhibitor compound at various concentrations (or DMSO as a vehicle control) to the

reaction mixture and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

Initiate the reaction by adding [¹⁴C]oleoyl-CoA (e.g., 10 µM).

Incubate the reaction at 37°C for a specific time (e.g., 10-20 minutes), ensuring the reaction

is in the linear range.

Stop the reaction by adding the Stop Solution.

Add heptane and water to partition the lipids into the organic phase. Vortex and centrifuge to

separate the phases.
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Spot the organic (upper) phase onto a silica gel TLC plate.

Develop the TLC plate in the mobile phase to separate the triglycerides from other lipids.

Visualize the lipid spots (e.g., with iodine vapor) and scrape the area corresponding to the

triglyceride standard into a scintillation vial.

Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value

by fitting the data to a dose-response curve.[13][17][18][19][20]

In Vivo Oral Fat Tolerance Test (OFTT) in Rodents
This protocol is used to assess the in vivo efficacy of DGAT inhibitors on postprandial

hypertriglyceridemia.

Materials:

Rodent model (e.g., male C57BL/6 mice or Sprague-Dawley rats).

Test inhibitor (e.g., PF-06424439) formulated for oral administration.

Vehicle control.

Lipid challenge: Corn oil or olive oil.

Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes).

Triglyceride measurement kit.

Procedure:

Fast the animals overnight (e.g., 12-16 hours) with free access to water.

Collect a baseline blood sample (t=0) via tail snip or other appropriate method.

Administer the test inhibitor or vehicle control orally (p.o.) via gavage.
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After a set time (e.g., 30-60 minutes), administer the lipid challenge orally (e.g., 10 mL/kg

corn oil).

Collect blood samples at various time points post-lipid challenge (e.g., 1, 2, 3, 4, and 6

hours).

Process the blood samples to obtain plasma.

Measure the triglyceride concentration in the plasma samples using a commercial kit.

Plot the plasma triglyceride concentration over time for each treatment group.

Calculate the area under the curve (AUC) for the triglyceride excursion and compare the

inhibitor-treated groups to the vehicle control group to determine the effect on postprandial

lipid absorption.[16][21][22][23][24][25]
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Caption: DGAT2 signaling in triglyceride synthesis and its regulation by SREBP-1c.
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Caption: Experimental workflow for an in vitro DGAT2 activity assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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